molecular formula C22H21N3O3S B2684303 ethyl 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536705-13-2

ethyl 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

Cat. No. B2684303
CAS RN: 536705-13-2
M. Wt: 407.49
InChI Key: RWVZYWZDZRBUSG-UHFFFAOYSA-N
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Description

Pyrimidines, indoles, and their derivatives are a class of organic compounds that have been extensively studied due to their wide range of biological activities . They are often used as building blocks in the synthesis of more complex molecules, including many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as the presence of functional groups, the size and shape of the molecule, and the specific arrangement of atoms within the molecule .

Scientific Research Applications

Synthesis and Chemical Reactions

1. Phosphine-Catalyzed Annulation
A study described an expedient phosphine-catalyzed [4 + 2] annulation, which involves the synthesis of highly functionalized tetrahydropyridines. In this process, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes annulation with N-tosylimines, resulting in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This methodology highlights the potential for the synthesis of complex heterocyclic compounds that could be related to the target compound in terms of the synthetic strategy or the structural motifs involved (Zhu, Lan, & Kwon, 2003).

2. Reaction with S-methylisothiosemicarbazide Hydroiodide
Another relevant study involves the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, leading to the formation of various products depending on the conditions. This demonstrates the reactivity of certain ethyl propanoate derivatives towards nucleophilic agents, potentially mirroring the reactivity patterns of the target compound (Vetyugova et al., 2018).

Potential Applications in Material Science

3. Polymorphism in Pharmaceutical Compounds
Research on polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride demonstrates the importance of understanding solid-state forms in the development of pharmaceutical compounds. Such studies are crucial for drug formulation and highlight the broader relevance of chemical research in developing and optimizing pharmaceutical agents (Vogt et al., 2013).

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely and are often determined through extensive testing. Some compounds may exhibit toxicity under certain conditions .

Future Directions

The future directions for research on similar compounds could include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs .

properties

IUPAC Name

ethyl 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-4-28-21(27)14(3)29-22-24-18-16-7-5-6-8-17(16)23-19(18)20(26)25(22)15-11-9-13(2)10-12-15/h5-12,14,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVZYWZDZRBUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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